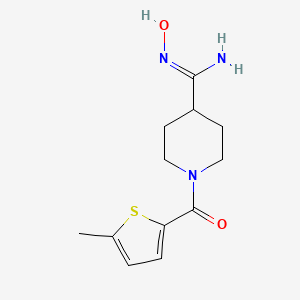![molecular formula C19H17ClN2O2 B6498270 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 946283-80-3](/img/structure/B6498270.png)
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide, commonly referred to as 5-chloro-2-phenylethyloxazol-3-ylacetamide, is a synthetic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a member of the oxazolidinone class of compounds, which is known for its strong antibacterial activity. This compound has been studied extensively in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
5-chloro-2-phenylethyloxazol-3-ylacetamide has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial properties, and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It has also been studied as an antifungal agent, and has been shown to be effective against Candida albicans and Aspergillus niger. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of 5-chloro-2-phenylethyloxazol-3-ylacetamide is not fully understood. However, it is believed that the compound binds to the bacterial ribosome, which inhibits protein synthesis and leads to the death of the bacteria. Additionally, it has been suggested that the compound may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
5-chloro-2-phenylethyloxazol-3-ylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, anti-inflammatory, and anti-cancer activities. Additionally, it has been found to have a low toxicity in humans, and has been shown to be non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-chloro-2-phenylethyloxazol-3-ylacetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound can be easily synthesized from commercially available starting materials. Additionally, it has a low toxicity in humans and is non-mutagenic, making it a safe compound to use in laboratory experiments. On the other hand, the compound has a low solubility in water, making it difficult to work with in aqueous solutions. Additionally, the mechanism of action of the compound is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of 5-chloro-2-phenylethyloxazol-3-ylacetamide. One potential direction is to further investigate the compound’s mechanism of action and its effects on bacterial and fungal cells. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory and anti-cancer activities. Additionally, further studies could be conducted to explore the potential therapeutic applications of the compound, such as its use as an antibiotic or antifungal agent. Finally, further research could be conducted to explore the compound’s potential toxicity and mutagenic effects.
Méthodes De Synthèse
5-chloro-2-phenylethyloxazol-3-ylacetamide can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 2-chloro-4-nitrophenol with 5-chloro-2-phenylethyloxazol-3-ylacetamide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is conducted in an aqueous medium at a temperature of 70-80°C. After the reaction is complete, the product is isolated and purified by column chromatography.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBABAXVCPCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B6498193.png)
![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)
![5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6498203.png)
![2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B6498210.png)
![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6498231.png)

![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6498262.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6498282.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498286.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498294.png)